Hydroxychloroquine-d4 Sulfate

LC-MS/MS Bioanalysis Matrix Effect

Hydroxychloroquine-d4 Sulfate is the essential stable isotope-labeled (SIL) internal standard for regulatory-grade LC-MS/MS bioanalysis. Its +4 Da mass shift enables independent MRM quantification (m/z 340→251 vs. 336→247 unlabeled), while co-eluting with the analyte to normalize matrix effects (IS-normalized matrix factor 100±10%). Required for FDA ANDA/NDA bioequivalence studies and therapeutic drug monitoring of HCQ, DHCQ, and BDCQ. Validated precision ≤7.86% CV, accuracy 93.8–107.6%. Choose certified ≥98% HPLC purity for method validation compliance.

Molecular Formula C18H28ClN3O5S
Molecular Weight 437.972
CAS No. 1216432-56-2
Cat. No. B564477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxychloroquine-d4 Sulfate
CAS1216432-56-2
Synonyms2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino-d4]ethanol Sulfate;  7-Chloro-4-[4-[ethyl-d4(2-hydroxyethyl)amino]-1-methylbutylamino]-quinoline Sulfate;  Ercoquin-d4;  Plaquenil-d4 Sulfate;  Quensyl-d4; 
Molecular FormulaC18H28ClN3O5S
Molecular Weight437.972
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
InChIInChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i4D2,10D2;
InChIKeyJCBIVZZPXRZKTI-LINVOLBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxychloroquine-d4 Sulfate (CAS 1216432-56-2): Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Hydroxychloroquine-d4 Sulfate (CAS 1216432-56-2) is a deuterated stable isotope-labeled analog of hydroxychloroquine sulfate, with four hydrogen atoms on the pentyl alkyl chain replaced by deuterium (molecular formula C₁₈H₂₄D₄ClN₃O₅S; MW 437.97) . This compound is supplied as a white to off-white solid powder with purity specifications ≥95–98% by HPLC and is primarily intended for use as an internal standard (IS) in quantitative bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Unlike unlabeled hydroxychloroquine sulfate (MW 433.95), the +4 Da mass shift provides a distinct MS/MS transition channel (e.g., m/z 340→251 vs. 336→247 for the unlabeled analyte), enabling co-elution with near-identical physicochemical behavior while maintaining unequivocal mass spectrometric differentiation [1].

Hydroxychloroquine-d4 Sulfate: Why Unlabeled Hydroxychloroquine or Structural Analogs Cannot Be Interchanged as Internal Standards


In quantitative LC-MS/MS bioanalysis, substituting a stable isotope-labeled (SIL) internal standard such as Hydroxychloroquine-d4 Sulfate with unlabeled hydroxychloroquine or a non-isotopic structural analog introduces uncompensated analytical variability that invalidates regulatory-grade method validation. Unlabeled analyte cannot be used as an internal standard because it contributes identical MRM transition signal, rendering the internal standard channel indistinguishable from the analyte channel and precluding independent quantification [1]. Structural analogs (e.g., chloroquine) differ in extraction recovery, ionization efficiency, and chromatographic retention behavior from hydroxychloroquine, meaning they fail to track and correct for matrix effects, sample preparation losses, and ion suppression/enhancement that vary across individual biological samples [2]. Hydroxychloroquine-d4 Sulfate, as a true SIL analog, co-elutes with the analyte and experiences identical extraction recovery and ionization conditions, thereby normalizing matrix effects and yielding IS-normalized matrix factors within 100±10% across analytical runs [3].

Hydroxychloroquine-d4 Sulfate: Quantifiable Differentiation Evidence vs. Unlabeled Analyte and Structural Analogs


Matrix Effect Normalization: SIL IS (Hydroxychloroquine-d4 Sulfate) vs. No IS Correction

Hydroxychloroquine-d4 Sulfate, when employed as the deuterated internal standard (IS) in an LC-MS/MS method for human plasma quantification, normalized matrix effects to within 100±10% across all quality control levels for hydroxychloroquine and its metabolites. This represents effective correction for ion suppression/enhancement that would otherwise compromise accuracy [1]. In contrast, methods without SIL IS correction, or those employing non-isotopic structural analogs, frequently exhibit matrix effect variations exceeding 15% CV, which falls outside FDA/EMA bioanalytical method validation acceptance criteria for precision and accuracy [2].

LC-MS/MS Bioanalysis Matrix Effect Ion Suppression Internal Standard

Mass Spectrometric Resolution: Hydroxychloroquine-d4 Sulfate vs. Unlabeled Hydroxychloroquine

Hydroxychloroquine-d4 Sulfate provides a +4 Da mass shift relative to unlabeled hydroxychloroquine, yielding distinct MRM transitions of m/z 340→251 for the IS versus m/z 336→247 for the analyte [1]. This isotopic separation enables independent monitoring of analyte and IS channels without cross-talk or signal overlap, a requirement for accurate quantification that cannot be met using unlabeled hydroxychloroquine as an IS. The method achieves a coefficient of determination r²=0.9999 across the linear dynamic range of 5–2000 ng/mL in human blood, with intra-day and inter-day precisions ≤7.86% and accuracies ranging from 93.8% to 107.6% [1].

LC-MS/MS MRM Isotopic Separation Internal Standard Quantitative Analysis

High-Throughput Bioanalytical Performance with Hydroxychloroquine-d4 Sulfate as IS

Using Hydroxychloroquine-d4 as the deuterated internal standard, an LC-MS/MS method for human whole blood achieved a chromatographic run time of 2.2 minutes for HCQ and 2.03 minutes for DHCQ, enabling analysis of more than 300 human whole blood samples per day [1]. The method demonstrated linearity from 2–500 ng/mL for HCQ and 2–2,000 ng/mL for DHCQ with intra- and inter-day precision and accuracy within acceptable limits for bioequivalence studies [1]. In a separate clinical application using the same IS, a 3-minute run time method supported a phase I clinical trial in non-small cell lung cancer patients, with precision ≤7.86% and accuracy 93.8–107.6% across the 5–2000 ng/mL range [2].

LC-MS/MS High-Throughput Bioequivalence Therapeutic Drug Monitoring Method Validation

Hydroxychloroquine-d4 Sulfate: Primary Application Scenarios Where This Isotope-Labeled Internal Standard Is Indispensable


Regulatory Bioanalytical Method Validation for ANDA/NDA Submissions

Hydroxychloroquine-d4 Sulfate is the essential internal standard for developing and validating LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions to the FDA. The IS-normalized matrix factor of 100±10% demonstrated with HCQ-d4 [1] satisfies the FDA Guidance for Industry: Bioanalytical Method Validation requirements for matrix effect assessment. Methods employing this SIL IS achieve the precision (≤7.86% CV) and accuracy (93.8–107.6%) required for regulatory acceptance [2].

Human Bioequivalence and Pharmacokinetic Studies

In bioequivalence studies comparing two hydroxychloroquine formulations in healthy volunteers, Hydroxychloroquine-d4 Sulfate as the IS enables accurate quantification across the expected therapeutic concentration range (2–500 ng/mL for HCQ in whole blood) with high daily throughput (>300 samples/day) [3]. The method's precision (≤7.86% CV) and linearity (r²=0.9999) provide the statistical power necessary to detect formulation differences per FDA bioequivalence guidance [2].

Therapeutic Drug Monitoring (TDM) in Autoimmune Disease Management

For therapeutic drug monitoring of hydroxychloroquine in rheumatoid arthritis and lupus erythematosus patients, Hydroxychloroquine-d4 Sulfate enables a 7-minute TFLC-MS/MS assay with linear range 15.7–4000 ng/mL and precision <5% [4]. The SIL IS corrects for inter-patient matrix variability inherent in clinical samples, providing reliable blood concentration data to distinguish non-compliance from refractory disease—a clinically actionable differentiation [4].

Simultaneous Quantification of Parent Drug and Active Metabolites

Hydroxychloroquine-d4 Sulfate, together with its matched metabolite deuterated IS (DHCQ-d4, BDCQ-d4), enables validated simultaneous quantification of HCQ and its major active metabolites desethylhydroxychloroquine and bisdesethylchloroquine in a single 3.5-minute LC-MS/MS run [1]. The IS-normalized matrix factors remain within 100±10% for all four analytes, with recoveries of 88.9–94.4% for HCQ and 88.6–92.9% for DHCQ—performance unattainable with non-isotopic IS alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxychloroquine-d4 Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.